molecular formula C9H9BrO4S B12079053 Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B12079053
M. Wt: 293.14 g/mol
InChI Key: BBDFFXAULUZHKS-UHFFFAOYSA-N
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Description

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is a synthetic organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an allyloxy group, a bromine atom, and a hydroxyl group attached to the thiophene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a thiophene derivative, followed by the introduction of the allyloxy group and the hydroxyl group through nucleophilic substitution and oxidation reactions, respectively. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated thiophene derivative.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and the hydroxyl group allows it to participate in various biochemical reactions. It may act as an inhibitor or activator of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(allyloxy)-4-chloro-3-hydroxythiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(allyloxy)-4-iodo-3-hydroxythiophene-2-carboxylate: Similar structure but with an iodine atom instead of bromine.

    Methyl 5-(allyloxy)-4-fluoro-3-hydroxythiophene-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 5-(allyloxy)-4-bromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs

Properties

Molecular Formula

C9H9BrO4S

Molecular Weight

293.14 g/mol

IUPAC Name

methyl 4-bromo-3-hydroxy-5-prop-2-enoxythiophene-2-carboxylate

InChI

InChI=1S/C9H9BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h3,11H,1,4H2,2H3

InChI Key

BBDFFXAULUZHKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)OCC=C)Br)O

Origin of Product

United States

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